Home > Products > Screening Compounds P108028 > 2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)ACETAMIDE
2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)ACETAMIDE -

2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)ACETAMIDE

Catalog Number: EVT-4771679
CAS Number:
Molecular Formula: C18H21F3N6O
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) []

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma. [] The compound exhibits a high degree of selectivity towards SYK, making it a promising therapeutic option for asthma. []

Relevance: BI 894416 shares the core structure of a pyrazolo[3,4-d]pyridine ring system with the target compound "2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)acetamide". Both compounds also possess substituted pyrazole rings linked to the pyrazolopyridine core. These structural similarities suggest a potential relationship between the two compounds. []


2. (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561) []

Compound Description: BI 1342561, another potent and selective SYK inhibitor, is structurally similar to BI 894416, differing only in the bicyclic moiety. [] This compound also shows promise in treating severe asthma. []

Relevance: BI 1342561, while possessing an indazole moiety instead of the pyrazolopyridine core, still shares the key feature of a substituted pyrazole ring linked to the core structure. This shared element, alongside the similar biological activity as BI 894416, indicates a potential structural relationship with the target compound "2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)acetamide". []


3. (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370) []

Compound Description: MHV370 is a TLR7/8 antagonist developed for the treatment of systemic autoimmune diseases. [] It shows promising in vivo activity, leading to further profiling for clinical trials in patients with autoimmune disorders. []

Relevance: MHV370 contains a pyrazolo[3,4-b]pyridine core, directly linking it to the target compound "2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)acetamide". Both compounds showcase the presence of substituted pyrazole rings connected to this shared core structure, indicating a strong structural relationship. []


4. 1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)semicarbazide (JTE013) [, ]

Compound Description: JTE013 serves as an antagonist for the S1P2 receptor, a G protein-coupled receptor involved in various biological processes. [, ] This compound helps researchers understand S1P2 receptor-specific signaling pathways. [, ]

Relevance: JTE013, despite having a semicarbazide group, features a pyrazolo[3,4-b]pyridine core similar to the target compound "2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)acetamide". This shared core structure, a defining feature of pyrazolopyridine derivatives, suggests a structural relationship between the two compounds. [, ]


5. 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine []

Compound Description: This compound serves as a crucial precursor in the synthesis of diverse polyheterocyclic ring systems, showcasing its versatility in medicinal chemistry. [] Derivatives created using this compound are evaluated for their antibacterial properties. []

Relevance: The compound "3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine" represents the core pyrazolo[3,4-b]pyridine structure found in the target compound "2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)acetamide". This fundamental structural similarity classifies them both as pyrazolopyridine derivatives and indicates a clear structural relationship. []


6. 3-(chlorodiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine []

Compound Description: This compound acts as a diazotizing agent in the synthesis of new pyrazole derivatives, contributing to the creation of diverse chemical libraries for drug discovery. []

Relevance: Similar to the previous example, "3-(chlorodiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine" embodies the core pyrazolo[3,4-b]pyridine structure also present in the target compound "2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)acetamide". This shared core element reinforces their relationship as members of the pyrazolopyridine class of compounds. []

Properties

Product Name

2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)ACETAMIDE

IUPAC Name

2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-(5-methyl-2-propylpyrazol-3-yl)acetamide

Molecular Formula

C18H21F3N6O

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C18H21F3N6O/c1-5-6-26-14(8-11(3)24-26)23-15(28)9-27-17-16(12(4)25-27)13(18(19,20)21)7-10(2)22-17/h7-8H,5-6,9H2,1-4H3,(H,23,28)

InChI Key

BOUCUOLDOBUXTC-UHFFFAOYSA-N

SMILES

CCCN1C(=CC(=N1)C)NC(=O)CN2C3=NC(=CC(=C3C(=N2)C)C(F)(F)F)C

Canonical SMILES

CCCN1C(=CC(=N1)C)NC(=O)CN2C3=NC(=CC(=C3C(=N2)C)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.